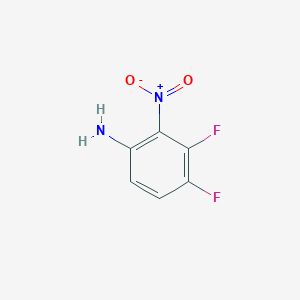

3,4-Difluoro-2-nitroaniline

説明

Structure

3D Structure

特性

IUPAC Name |

3,4-difluoro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N2O2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGFEUWOJVVCPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)[N+](=O)[O-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378926 | |

| Record name | 3,4-difluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292145-76-7 | |

| Record name | 3,4-difluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Difluoro 2 Nitroaniline and Its Precursors

Conventional Synthetic Routes and Mechanistic Considerations

The construction of molecules like 3,4-Difluoro-2-nitroaniline relies on well-established reaction pathways. These routes are designed to selectively introduce nitro and amino functionalities onto a difluorobenzene framework, often requiring careful control of reaction conditions to achieve the desired isomer.

Reduction of Nitroaryl Precursors to the Amino Functionality

A common and critical step in the synthesis of aromatic amines is the reduction of a nitro group. This transformation is widely employed due to the accessibility of nitroaromatic compounds through electrophilic nitration. The choice of reducing agent is crucial, as it can influence the chemoselectivity, especially when other reducible functional groups are present in the molecule. researchgate.netcore.ac.uk

Catalytic hydrogenation is a preferred industrial method for the reduction of nitroarenes to anilines, often favored for its efficiency and cleaner reaction profiles compared to stoichiometric reductants. acs.orgunimi.it This process involves the use of hydrogen gas in the presence of a metal catalyst.

Platinum-based catalysts are highly effective for the hydrogenation of nitroaromatic compounds. rsc.orgrsc.org For instance, the precursor 3,4-difluoronitrobenzene (B149031) can be reduced to 3,4-difluoroaniline (B56902) using hydrogen gas over a platinum catalyst. google.com Platinum nanoparticles (PtNPs) have garnered attention as they exhibit good activity in nitro group reduction while maintaining a degree of selectivity. rsc.orgrsc.org The catalyst support can also play a significant role; supports like carbon (Pd/C), titania, and reduced graphene oxide have been shown to influence catalytic activity and efficiency. commonorganicchemistry.comresearchgate.net Besides platinum, other noble metal catalysts such as palladium are widely used. acs.orgcommonorganicchemistry.com Raney nickel is another effective catalyst for this transformation. commonorganicchemistry.comwikipedia.org

Table 1: Catalysts for Hydrogenation of Nitroarenes

| Catalyst System | Support | Typical Conditions | Notes |

|---|---|---|---|

| Platinum (Pt) | Carbon, Alumina, Titania | H₂ gas, various pressures and temperatures | Combines good activity with moderate selectivity. rsc.org |

| Palladium (Pd) | Carbon (Pd/C) | H₂ gas, often at room temperature and atmospheric pressure | A very common and effective method for nitro reductions. commonorganicchemistry.com |

| Raney Nickel (Ra-Ni) | None (alloy) | H₂ gas, various pressures and temperatures | Often used when avoiding dehalogenation of aryl halides is a concern. commonorganicchemistry.com |

| Platinum Oxide (PtO₂) | None | H₂ gas, typically in an acidic solvent like acetic acid | Adams' catalyst, effective for various reductions. wikipedia.org |

Chemical reduction offers an alternative to catalytic hydrogenation and is particularly useful in laboratory settings or when specific chemoselectivity is required. These methods employ stoichiometric amounts of a reducing agent.

Historically, the Béchamp reduction, using iron metal in the presence of an acid like acetic acid or dilute hydrochloric acid, has been a cornerstone of aniline (B41778) synthesis. unimi.itcommonorganicchemistry.comscispace.com This method is valued for its mildness and tolerance of other reducible groups. commonorganicchemistry.com Similarly, zinc metal under acidic conditions can also be used. acs.org

Tin(II) chloride (SnCl₂) is another mild and selective reagent for converting nitro groups to amines, often used when sensitive functional groups that might be affected by catalytic hydrogenation are present. commonorganicchemistry.comsemanticscholar.org Other reagents, such as sodium sulfide (B99878) (Na₂S), can sometimes be employed for the selective reduction of one nitro group in a dinitro compound. commonorganicchemistry.com

Table 2: Common Chemical Reagents for Nitro Group Reduction

| Reducing Agent | Typical Conditions | Key Features |

|---|---|---|

| Iron (Fe) | Acidic conditions (e.g., acetic acid, NH₄Cl) | Mild, cost-effective, and tolerates many functional groups. commonorganicchemistry.comscispace.com |

| Tin(II) Chloride (SnCl₂) | Acidic solvent (e.g., HCl) | Provides mild reduction; good for substrates with other reducible groups. commonorganicchemistry.comsemanticscholar.org |

| Zinc (Zn) | Acidic conditions (e.g., acetic acid, HCl) | Effective for reducing nitro groups to amines. acs.org |

| Sodium Sulfide (Na₂S) | Alcoholic or aqueous solution | Can offer selectivity in reducing one of two nitro groups. commonorganicchemistry.com |

Nucleophilic Aromatic Substitution (SNAr) in the Formation of Fluorinated Nitrobenzenamines

Nucleophilic aromatic substitution (SNAr) is a powerful mechanism for forming bonds to an aromatic ring by displacing a suitable leaving group, such as a halide. wikipedia.org This reaction is fundamental to the synthesis of many fluorinated nitrobenzenamines. The reaction proceeds only when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups, such as a nitro (NO₂) group, positioned ortho or para to the leaving group. wikipedia.orglibretexts.orglibretexts.org

The mechanism is a two-step addition-elimination process. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. nih.gov

The synthesis of fluorinated nitroanilines can be achieved by reacting a fluorinated nitrobenzene (B124822) substrate that has a good leaving group (often another fluoride (B91410) atom) with an amine nucleophile. For the SNAr reaction to be effective, the aromatic ring must be "activated" by electron-withdrawing groups. libretexts.org In substrates like difluoronitrobenzenes, the nitro group activates the ring, making the fluoride atoms susceptible to displacement by a nucleophile. libretexts.org For example, in the reaction of 1,2-difluoro-4,5-dinitrobenzene (B1590526) with amines, the fluorine atoms are preferentially displaced over the nitro groups. researchgate.net

When a substrate has multiple potential leaving groups, controlling the regioselectivity of the nucleophilic attack is a significant synthetic challenge. In di- or poly-substituted aromatic rings, the position of the activating group relative to the leaving groups dictates the outcome. An electron-withdrawing group like a nitro group strongly activates the ortho and para positions, but not the meta position. libretexts.org

In a substrate like 2,4-difluoronitrobenzene, both the C2 (ortho) and C4 (para) fluorine atoms are activated by the nitro group at C1, which can lead to a mixture of substitution products. The regiochemical outcome can be influenced by several factors, with the choice of solvent being particularly critical. researchgate.netsemanticscholar.org Studies have shown that nonpolar solvents can favor ortho-substitution, which is rationalized by the formation of a six-membered polar transition state involving the nucleophile and the ortho-substituent. semanticscholar.org In contrast, polar aprotic solvents, which are commonly used for SNAr reactions, may lead to different selectivity profiles. researchgate.netacsgcipr.org The nature of the nucleophile also plays a significant role in determining the reaction rate and outcome. rsc.org

Table 3: Effect of Solvent on Regioselectivity in the Amination of 2,4-Difluoronitrobenzene

| Nucleophile | Solvent | Ortho:Para Product Ratio | Reference |

|---|---|---|---|

| Benzyl alcohol | Toluene (nonpolar) | >95 : 5 | semanticscholar.org |

| Benzyl alcohol | DMF (polar aprotic) | 60 : 40 | semanticscholar.org |

| Morpholine | Toluene (nonpolar) | 94 : 6 | semanticscholar.org |

| Morpholine | DMF (polar aprotic) | 33 : 67 | semanticscholar.org |

Electrophilic Aromatic Substitution for Further Functionalization of the Chemical Compound

The benzene (B151609) ring of this compound is substituted with three distinct functional groups: an amino (-NH₂), a nitro (-NO₂), and two fluoro (-F) groups. The interplay of their electronic effects governs the regioselectivity of further electrophilic aromatic substitution (SₑAr) reactions.

The directing effects of these substituents are summarized as follows:

Amino group (-NH₂): A powerful activating group that directs incoming electrophiles to the ortho and para positions. fiveable.mestudymind.co.uk

Nitro group (-NO₂): A strong deactivating group that directs electrophiles to the meta position. fiveable.mestudymind.co.uk

Fluoro group (-F): A deactivating group due to its inductive effect, but an ortho, para-director because of its resonance effect. libretexts.org

In a polysubstituted benzene ring, the most strongly activating group typically controls the position of substitution. In this compound, the amino group is the most potent activating group. The positions ortho to the amino group are C1 and C5, while the para position (C4) is already occupied by a fluorine atom. The nitro group, a meta-director, would direct incoming groups to positions C4 and C6. The fluorine atoms also exert their directing influence.

Considering the combined effects, the positions most susceptible to electrophilic attack are C1 and C5, as they are strongly activated by the amino group. While no specific studies on the electrophilic aromatic substitution of this compound were identified, the bromination of its constitutional isomer, 4,5-difluoro-2-nitroaniline (B1295537), provides valuable insight. In this reaction, bromine is introduced at the position ortho to the activating amino group. prepchem.com This supports the prediction that electrophilic substitution on this compound would likely occur at the C1 or C5 position.

A hypothetical bromination reaction is presented below:

Interactive Data Table: Predicted Regioselectivity of Bromination

| Reactant | Reagent | Predicted Major Product | Predicted Position of Substitution |

| This compound | Br₂ | 1-Bromo-3,4-difluoro-2-nitroaniline or 5-Bromo-3,4-difluoro-2-nitroaniline | C1 or C5 |

Advanced and Sustainable Synthesis Paradigms for this compound

Recent advancements in chemical synthesis have emphasized the development of sustainable and efficient methodologies. These paradigms are applicable to the synthesis of this compound, focusing on green chemistry principles and continuous flow technologies.

Green Chemistry Principles in the Synthesis of Fluorinated Anilines

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org

A key principle of green chemistry is the reduction or elimination of solvents. Mechanochemical synthesis, which involves reactions conducted by grinding solid reactants together, offers a promising solvent-free alternative. mdpi.com This technique has been successfully applied to the synthesis of various fluorinated compounds, reducing waste and energy consumption. beilstein-journals.org The synthesis of fluorinated imines, for example, has been achieved with high yields in short reaction times using manual grinding, a method that could potentially be adapted for precursors of this compound. mdpi.com

Traditional nitration reactions often employ a mixture of concentrated nitric and sulfuric acids, which are highly corrosive and generate significant waste. google.com The development of solid acid catalysts presents a greener alternative. Materials such as silica-supported sulfuric acid or modified zirconia can catalyze nitration reactions with high efficiency and can often be recovered and reused, minimizing waste. researchgate.netulisboa.pt For the reduction of a nitroaromatic precursor to an aniline, supported gold catalysts have shown high chemoselectivity, offering a milder and more selective alternative to traditional reducing agents. nih.gov

Interactive Data Table: Comparison of Catalysts for Nitration

| Catalyst Type | Advantages | Disadvantages |

| Mixed Acid (H₂SO₄/HNO₃) | High reactivity, well-established | Corrosive, large amount of acidic waste |

| Solid Acid Catalysts | Reusable, reduced waste, milder conditions | May have lower activity for deactivated substrates |

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. primescholars.comscranton.edu A higher atom economy signifies a more efficient process with less waste generation.

The synthesis of this compound can be envisioned via the nitration of its precursor, 3,4-difluoroaniline.

Reaction: C₆H₅F₂N + HNO₃ → C₆H₄F₂N₂O₂ + H₂O

To calculate the atom economy:

Molecular Weight of this compound (C₆H₄F₂N₂O₂): 174.11 g/mol

Molecular Weight of 3,4-difluoroaniline (C₆H₅F₂N): 129.11 g/mol

Molecular Weight of Nitric Acid (HNO₃): 63.01 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of Reactants) x 100 Atom Economy (%) = (174.11 / (129.11 + 63.01)) x 100 ≈ 90.6%

This calculation indicates a high theoretical efficiency for this synthetic step, with water being the only byproduct. Maximizing atom economy is a central goal in designing sustainable chemical processes. rsc.org

Continuous Flow Synthesis for Enhanced Process Control and Scalability

Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch processing, particularly for hazardous reactions like nitration. researchgate.netbeilstein-journals.org Nitration reactions are typically fast and highly exothermic, posing a risk of thermal runaway in large-scale batch reactors.

The benefits of using continuous flow for the synthesis of this compound's precursors include:

Enhanced Safety: The small volume of the reactor minimizes the amount of hazardous material at any given time.

Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for efficient heat dissipation, enabling precise temperature control.

Improved Selectivity: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher selectivity and yields of the desired product.

Scalability: Production can be easily scaled up by running the flow reactor for longer periods or by using multiple reactors in parallel.

The synthesis of various anilines and nitroaromatic compounds has been successfully demonstrated in continuous flow systems, highlighting the potential of this technology for the safer and more efficient production of this compound. nih.govresearchgate.net

Microwave-Assisted Synthesis in the Preparation of Substituted Nitroanilines

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner products, and shorter reaction times compared to conventional heating methods. ajchem-a.com The application of microwave irradiation in the synthesis of substituted nitroanilines, including precursors to this compound, presents a compelling alternative to traditional protocols. The direct interaction of microwave energy with the polar molecules in the reaction mixture leads to rapid and uniform heating, which can significantly enhance reaction rates. ajchem-a.com

One of the key steps in the synthesis of this compound is the nitration of a suitable precursor, such as 1,2-difluorobenzene (B135520). Conventionally, this is achieved using a mixture of nitric and sulfuric acids. google.com However, this method involves highly corrosive and hazardous materials. Microwave-assisted nitration offers a greener and more efficient alternative. For instance, the nitration of phenolic compounds has been successfully carried out using calcium nitrate (B79036) and acetic acid under microwave irradiation, completing the reaction in a matter of minutes with high yields. orientjchem.org This approach avoids the use of strong, corrosive acids, making the process inherently safer and more environmentally friendly. orientjchem.org A similar strategy could potentially be adapted for the nitration of 1,2-difluorobenzene to produce 3,4-difluoronitrobenzene, a direct precursor to 3,4-difluoroaniline and subsequently this compound.

Furthermore, microwave assistance can be effectively employed in the synthesis of aniline derivatives from aryl halides. A novel, microwave-assisted method for producing anilines from activated aryl halides has been reported, which eliminates the need for organic solvents and catalysts. nih.gov This high-yielding method represents a more efficient and eco-friendly alternative for synthesizing important pharmaceutical building blocks. nih.gov

The benefits of microwave-assisted synthesis are not limited to nitration and amination reactions. The preparation of various heterocyclic compounds and other organic molecules has been shown to be significantly more efficient under microwave irradiation compared to conventional heating. nih.govchemrxiv.org Reactions that would typically take hours to complete can often be finished in minutes, with improved yields and purity. chemrxiv.org

The following interactive data table summarizes a comparison between conventional and potential microwave-assisted methods for key synthetic steps relevant to the preparation of this compound, based on analogous reactions found in the literature.

| Reaction Step | Conventional Method | Microwave-Assisted Method (Analogous) | Key Advantages of Microwave Method | Reference (Analogous) |

| Nitration of Aromatic Ring | Nitric acid and sulfuric acid, hours of reaction time. | Calcium nitrate and acetic acid, ~1 minute reaction time. | Faster reaction, avoids highly corrosive acids, safer, and more environmentally friendly. | orientjchem.org |

| Synthesis of Anilines | Use of organic solvents, metal catalysts, and lengthy reaction times. | No organic solvents or catalysts, ~10-20 minutes reaction time. | Greener synthesis, reduced reaction time, and higher efficiency. | nih.gov |

| General Organic Synthesis | Often requires long heating times and tedious apparatus setup. | Rapid and uniform heating, leading to faster reactions and higher yields. | Time and energy efficient, often results in cleaner products and simpler purification. | ajchem-a.comchemrxiv.org |

In the context of synthesizing this compound, a plausible microwave-assisted route would involve the nitration of 1,2-difluorobenzene using a milder nitrating agent under microwave irradiation to form 3,4-difluoronitrobenzene. This intermediate could then be reduced to 3,4-difluoroaniline. Finally, a subsequent nitration of 3,4-difluoroaniline, potentially also under microwave conditions, would yield the target compound, this compound. While a specific microwave-assisted protocol for this exact compound is not detailed in the provided search results, the wealth of literature on microwave-assisted synthesis of similar compounds strongly supports its applicability and potential benefits.

Reaction Pathways and Mechanistic Elucidation of 3,4 Difluoro 2 Nitroaniline

Reactivity Profile of the Nitro Group in the Chemical Compound

The nitro group (—NO₂) is a powerful functional group that significantly dictates the chemical behavior of 3,4-Difluoro-2-nitroaniline. Its strong electron-withdrawing nature influences the molecule's reactivity in several key ways, from undergoing transformations itself to modulating the reactivity of the entire aromatic system.

One of the most significant reactions of aromatic nitro compounds is the reduction of the nitro group to a primary amino group (—NH₂). This transformation is a cornerstone of synthetic chemistry as it converts an electron-deficient aromatic ring into an electron-rich one, opening up different avenues for further functionalization. The reduction of this compound to 3,4-difluoro-1,2-phenylenediamine is a synthetically valuable transformation.

Various reagents and conditions can achieve this reduction, ranging from catalytic hydrogenation to the use of metals in acidic media. The choice of reducing agent can sometimes allow for the isolation of intermediate species such as nitroso and hydroxylamine derivatives, although the primary amine is typically the desired final product.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Description |

|---|---|

| H₂ with Metal Catalyst (e.g., Pd/C, PtO₂) | A common and clean method for hydrogenation. |

| Metal in Acid (e.g., Sn/HCl, Fe/HCl) | A classic method for reducing aromatic nitro compounds to anilines. youtube.com |

| Sodium or Ammonium (B1175870) Sulfide (B99878) | Can be used for the selective reduction of one nitro group in dinitro compounds. nowgonggirlscollege.co.in |

The general mechanism for metal-acid reductions involves a series of electron and proton transfers to the nitro group, leading to the sequential formation of intermediates before the final amine is produced.

The nitro group is a potent deactivating group in the context of electrophilic aromatic substitution (EAS). quora.com Its strong electron-withdrawing properties, operating through both inductive and resonance effects, decrease the electron density of the aromatic ring. pearson.comtestbook.com This reduction in nucleophilicity makes the ring significantly less reactive towards attack by electrophiles compared to unsubstituted benzene (B151609).

The resonance structures of nitrobenzene (B124822) show that the electron density is particularly diminished at the ortho and para positions relative to the nitro group. quora.comtestbook.com This results in these positions carrying a partial positive charge, which repels incoming electrophiles. Consequently, electrophilic attack, if it occurs, is directed to the meta position, which is comparatively less deactivated. testbook.comquora.com In this compound, the directing effects of the three substituents (amino, fluoro, and nitro) would collectively influence the position of any further electrophilic substitution.

Conversely, this electron deficiency facilitates nucleophilic aromatic substitution (SNAr), where the aromatic ring is attacked by a nucleophile. wikipedia.org The presence of the nitro group helps to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during this process, thereby activating the ring for this type of reaction.

Reactivity Profile of the Amino Group within the Chemical Compound

The primary amino group (—NH₂) in this compound is a versatile functional handle that allows for a wide array of chemical transformations, enabling the synthesis of diverse derivatives.

Primary aromatic amines readily react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl, to form diazonium salts. organic-chemistry.orgbyjus.com This process, known as diazotization, converts the amino group of this compound into a highly useful diazonium salt intermediate (3,4-difluoro-2-nitrophenyldiazonium salt). The reaction is generally carried out at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing. youtube.com

Arenediazonium salts are exceptionally valuable in synthesis because the diazonio group (—N₂⁺) is an excellent leaving group (as N₂ gas). This allows it to be easily replaced by a wide variety of nucleophiles, providing a powerful method for introducing functional groups onto the aromatic ring that are otherwise difficult to install directly. A notable example of this is the Sandmeyer reaction. youtube.com

Table 2: Representative Transformations of Arenediazonium Salts

| Reagent | Product Functional Group | Reaction Name |

|---|---|---|

| CuCl / HCl | —Cl (Chloro) | Sandmeyer Reaction |

| CuBr / HBr | —Br (Bromo) | Sandmeyer Reaction |

| CuCN / KCN | —CN (Cyano/Nitrile) | Sandmeyer Reaction youtube.com |

| KI | —I (Iodo) | |

| HBF₄, heat | —F (Fluoro) | Schiemann Reaction |

| H₃PO₂ or EtOH | —H (Deamination) |

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to react with electrophiles such as alkyl halides and acyl chlorides.

N-Alkylation involves the reaction of the amine with an alkylating agent to form secondary or tertiary amines. This reaction introduces alkyl groups onto the nitrogen atom. nih.gov While direct alkylation can sometimes lead to multiple alkylations, various methods have been developed to control the degree of substitution.

N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. google.com This reaction is generally straightforward and high-yielding. The resulting N-acyl derivative is less basic and less susceptible to oxidation than the parent amine. The acetyl group can also serve as a protecting group for the amine during other transformations, such as nitration. acs.org

Table 3: Common Reagents for N-Alkylation and N-Acylation

| Reaction Type | Reagent Class | Example Reagent | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine |

| N-Alkylation | Alcohols | 4-hydroxybutan-2-one (under specific conditions) nih.gov | N-alkylated aniline (B41778) |

| N-Acylation | Acyl Halide | Acetyl Chloride (CH₃COCl) | Amide |

Reactivity Profile of the Fluorine Atoms in this compound

The fluorine atoms attached to the aromatic ring of this compound are subject to nucleophilic aromatic substitution (SNAr). The rate of this reaction is significantly enhanced by the presence of the strongly electron-withdrawing nitro group positioned ortho and para to the fluorine atoms. wikipedia.org

In the SNAr mechanism, a nucleophile attacks the carbon atom bearing a leaving group (in this case, fluorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, which provides substantial stabilization, thereby lowering the activation energy for the reaction. The subsequent loss of the fluoride (B91410) ion restores the aromaticity of the ring.

Due to the positions of the substituents in this compound, the nitro group is ortho to the fluorine at position 3 and meta to the fluorine at position 4. The amino group is ortho to the fluorine at position 4. The activating effect of the nitro group is strongest at the ortho and para positions. Therefore, the fluorine at position 3 is significantly activated towards nucleophilic attack. A variety of nucleophiles, such as alkoxides, thiolates, and amines, can displace the fluorine atoms under appropriate reaction conditions.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,4-difluoro-1,2-phenylenediamine |

| Benzene |

| Nitrobenzene |

| Nitrous acid |

| Sodium nitrite |

| 3,4-difluoro-2-nitrophenyldiazonium salt |

| 4-hydroxybutan-2-one |

| Methyl Iodide |

| Acetyl Chloride |

Nucleophilic Displacement of Fluorine

The presence of a strong electron-withdrawing nitro group ortho and para to the fluorine atoms significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This activation facilitates the displacement of one or both fluorine atoms by a variety of nucleophiles. Research has demonstrated the utility of this compound in the synthesis of heterocyclic compounds through such displacement reactions. For instance, it has been used as a starting material in the preparation of 2-chloro-5,6-difluorobenzimidazole, 1-(4,5-difluoro-2-nitrophenyl)pyrene, and 5-ethoxy-6-fluorobenzofuroxan sigmaaldrich.com.

The general mechanism for the SNAr reaction involves the attack of a nucleophile on the carbon atom bearing a fluorine atom, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is particularly stabilized by the ortho-nitro group. Subsequent departure of the fluoride ion restores the aromaticity of the ring, yielding the substituted product.

The regioselectivity of nucleophilic attack is an important consideration in this molecule. The fluorine atom at the 4-position is para to the nitro group, while the fluorine at the 3-position is meta. Generally, nucleophilic attack is favored at positions ortho and para to strong electron-withdrawing groups due to superior stabilization of the Meisenheimer intermediate. Therefore, it is anticipated that the fluorine at the 4-position would be more susceptible to nucleophilic displacement.

Electronic Effects of Fluorine on Ring Activation and Deactivation

The fluorine atoms in this compound exert a dual electronic effect on the aromatic ring: a strong -I (inductive) effect and a weaker +M (mesomeric) effect. The inductive effect is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution. The mesomeric effect, arising from the lone pairs on the fluorine atoms, is electron-donating.

In the context of nucleophilic aromatic substitution, the powerful -I effect of the fluorine atoms, coupled with the strong electron-withdrawing nature of the nitro group, renders the aromatic ring highly electron-deficient and thus, highly activated for attack by nucleophiles. The amino group, being an electron-donating group, slightly counteracts this activation but is not sufficient to prevent nucleophilic substitution.

The Hammett substituent constants provide a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The table below lists the Hammett constants for the substituents present in this compound.

| Substituent | σ_meta | σ_para |

| -F | 0.34 | 0.06 |

| -NO₂ | 0.71 | 0.78 |

| -NH₂ | -0.16 | -0.66 |

The positive σ values for the fluorine and nitro groups indicate their electron-withdrawing nature, which is crucial for activating the ring towards nucleophilic attack. Conversely, the negative σ value for the amino group signifies its electron-donating character.

Cross-Coupling Reactions Involving this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples involving this compound are not extensively documented in readily available literature, the principles of these reactions can be applied to its derivatives. The fluorine atoms can serve as leaving groups in certain cross-coupling reactions, or the amino group can be modified to introduce other functionalities that can participate in these transformations.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. While aryl fluorides are generally less reactive than other aryl halides in Suzuki-Miyaura coupling, their reactivity can be enhanced by the presence of strong electron-withdrawing groups. The nitro group in a derivative of this compound could potentially activate the C-F bonds for oxidative addition to the palladium catalyst.

Alternatively, the nitro group itself can sometimes act as a leaving group in Suzuki-Miyaura reactions, particularly in highly electron-deficient systems mdpi.com. This offers another potential avenue for the functionalization of this compound derivatives.

Stille Coupling and Other Metal-Catalyzed Processes

The Stille coupling reaction pairs an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. Similar to the Suzuki-Miyaura coupling, the feasibility of using fluorinated derivatives of this compound would depend on the activation of the C-F bond. The reaction conditions for Stille coupling are generally mild and tolerate a wide range of functional groups, which would be advantageous when working with a multifunctional molecule like this compound.

Other metal-catalyzed processes, such as the Buchwald-Hartwig amination, could be employed to further functionalize the amino group of this compound or its derivatives, introducing new aryl or alkyl substituents.

Intramolecular Rearrangement Studies of Related Fluorinated Nitroanilines

Intramolecular rearrangements can be significant reaction pathways for substituted aromatic compounds, often leading to the formation of isomeric products. The study of these rearrangements provides valuable insights into reaction mechanisms and the stability of intermediates.

Thermodynamic and Kinetic Insights into Rearrangement Mechanisms

While specific studies on the intramolecular rearrangement of this compound are scarce, related fluorinated nitroanilines can undergo rearrangements such as the Smiles rearrangement. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a suitable nucleophilic group within a side chain attacks the aromatic ring, displacing a leaving group.

For a hypothetical rearrangement of a derivative of this compound, the thermodynamic and kinetic parameters would be influenced by the stability of the starting material, the transition state, and the final product. The presence of fluorine and nitro groups would play a crucial role in stabilizing any anionic intermediates formed during the rearrangement process. Computational studies on related systems, such as N-methyl-N-nitroanilines, have provided theoretical insights into the energetic barriers and preferred mechanistic pathways (radical vs. ionic) of such rearrangements.

Further experimental and theoretical investigations are necessary to fully elucidate the potential for and the mechanisms of intramolecular rearrangements in the this compound system and to gather specific thermodynamic and kinetic data.

Role of Fluorine Substitution in Directing Rearrangement Pathways

The presence of two fluorine atoms on the aromatic ring of this compound significantly influences its electronic landscape and, consequently, would be expected to exert a strong directing effect on any potential rearrangement reactions. The influence of fluorine in aromatic systems is a combination of a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating mesomeric (resonance) effect (+M) wikipedia.org. This duality governs the reactivity and regioselectivity of reactions involving the aromatic ring.

In the context of intramolecular rearrangements, the fluorine atoms can affect the reaction pathway in several ways:

Activation of the Aromatic Ring for Nucleophilic Attack: The strong inductive effect of the fluorine atoms, combined with that of the nitro group, renders the aromatic ring electron-deficient. This heightened electrophilicity is a key requirement for intramolecular nucleophilic aromatic substitution (SNAr) type rearrangements, such as the Smiles rearrangement rsc.orgacs.org. In a hypothetical Smiles rearrangement involving a tethered nucleophile, the fluorine atoms would activate the ipso-carbon and other positions on the ring to nucleophilic attack.

Stabilization of Intermediates: During an SNAr-type rearrangement, a negatively charged intermediate, known as a Meisenheimer complex, is formed rsc.org. The electron-withdrawing fluorine atoms would stabilize this intermediate, thereby lowering the activation energy of the rearrangement process. The position of the fluorine atoms relative to the site of nucleophilic attack and the leaving group would be critical in determining the degree of stabilization.

Directing the Regiochemistry of Rearrangement: The positions of the fluorine atoms at C3 and C4, along with the nitro group at C2 and the amino group at C1, create a specific electronic distribution that would direct the course of a rearrangement. For instance, in a Bamberger-type rearrangement, which proceeds through an N-phenylhydroxylamine intermediate to form aminophenols, the fluorine atoms would influence the position of the incoming nucleophile (water) on the aromatic ring wikipedia.orgscribd.com. The strong para-directing nature of fluorine in electrophilic aromatic substitution is well-documented, arising from its +M effect wikipedia.org. While the Bamberger rearrangement involves a nitrenium ion intermediate and nucleophilic attack on the ring, the electronic principles governing regioselectivity would still be influenced by the fluorine substituents.

The table below summarizes the electronic effects of the substituents in this compound and their likely influence on rearrangement pathways.

| Substituent | Position | Inductive Effect (-I) | Mesomeric Effect (+M) | Potential Influence on Rearrangement |

| -NH2 | C1 | Weakly -I | Strongly +M | Can influence the nucleophilicity of the ring and participate in certain rearrangements. |

| -NO2 | C2 | Strongly -I | Strongly -M | Powerful activating group for nucleophilic aromatic substitution; stabilizes negative intermediates. |

| -F | C3 | Strongly -I | Moderately +M | Activates the ring for nucleophilic attack; stabilizes Meisenheimer complexes; directs regiochemistry. |

| -F | C4 | Strongly -I | Moderately +M | Activates the ring for nucleophilic attack; stabilizes Meisenheimer complexes; directs regiochemistry. |

In a hypothetical scenario where this compound or a derivative undergoes a Smiles rearrangement, the fluorine atoms would facilitate the intramolecular attack by stabilizing the ensuing Meisenheimer complex. The regiochemical outcome would depend on the nature of the tethered nucleophile and the specific reaction conditions.

Similarly, if the nitro group were reduced to a hydroxylamino group, a subsequent acid-catalyzed Bamberger rearrangement would likely be influenced by the fluorine atoms. The interplay between the inductive and mesomeric effects of fluorine would direct the position of hydroxylation on the ring, with the para-position relative to the nitrogen function being a probable target, although steric hindrance and the electronic influence of the other fluorine atom would also play a role.

Derivatization and Functionalization Strategies for 3,4 Difluoro 2 Nitroaniline

Synthesis of Heterocyclic Compounds Utilizing the Chemical Compound

The structure of 3,4-Difluoro-2-nitroaniline, with its ortho-disposed amino and nitro groups, is ideally suited for the synthesis of fused heterocyclic systems. Following the reduction of the nitro group, the resulting 3,4-difluorobenzene-1,2-diamine (B141826) is a key intermediate for cyclization reactions.

Benzimidazole (B57391) Synthesis from this compound Precursors

A highly efficient and widely used method for constructing the benzimidazole scaffold from 2-nitroanilines is one-pot reductive cyclization. researchgate.net This strategy streamlines the synthesis by combining the reduction of the nitro group and the subsequent cyclization with a one-carbon electrophile into a single operational step, avoiding the isolation of the often-unstable o-phenylenediamine (B120857) intermediate.

In a typical procedure, this compound is reacted with an orthoester or an aldehyde in the presence of a reducing system. researchgate.net A common system employs a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, with a catalytic amount of acetic acid in a methanol (B129727) solvent at room temperature. researchgate.net The reaction first sees the selective reduction of the nitro group to an amine, yielding the in-situ formation of 3,4-difluorobenzene-1,2-diamine. This diamine then immediately condenses with the aldehyde or orthoester, and subsequent intramolecular cyclization and aromatization afford the corresponding 5,6-difluorobenzimidazole (B1296463) derivative in high yields. researchgate.net This method is valued for its operational simplicity and the high purity of the resulting products. researchgate.net

Table 1: General Conditions for One-Pot Benzimidazole Synthesis from 2-Nitroanilines

| Parameter | Condition | Reference |

| Starting Material | 2-Nitroaniline (B44862) Derivative | researchgate.net |

| C1 Source | Orthoester or Aldehyde | researchgate.netorganic-chemistry.org |

| Catalyst | Palladium on Carbon (Pd/C) | researchgate.net |

| Reducing Agent | Hydrogen (H₂) | researchgate.net |

| Promoter | Acetic Acid (catalytic) | researchgate.net |

| Solvent | Methanol | researchgate.net |

| Temperature | Room Temperature | researchgate.net |

| Typical Yield | 90-95% | researchgate.net |

Benzothiazole (B30560) Derivatives and Related Heterocycles

The synthesis of benzothiazoles from this compound follows a multi-step pathway that leverages the compound's functional groups. A key strategy involves the Jacobsen cyclization of substituted thiobenzanilides. rjptonline.org For this, the this compound must first be converted into a 3,4-difluoro-substituted thiobenzanilide. This transformation typically involves the initial reduction of the nitro group to form 3,4-difluoroaniline (B56902), followed by reaction with a benzoyl chloride derivative to form an anilide, and subsequent thionation.

An alternative and more direct approach is the reaction of the corresponding o-aminothiophenol with a suitable electrophile. To access the required 2-amino-3,4-difluorothiophenol intermediate from this compound, the nitro group is first reduced. The resulting aniline (B41778) can then undergo reactions to introduce the thiol group at the ortho position. Once the o-aminothiophenol is formed, it can be cyclized with various reagents, such as aldehydes or acyl chlorides, to yield a wide range of 2-substituted-5,6-difluorobenzothiazoles. The presence of fluorine atoms in the final benzothiazole structure is known to enhance biological activities. researchgate.net

Preparation of Functionalized Aromatic Molecules

Beyond heterocycle synthesis, this compound is a platform for creating more complex functionalized aromatic systems, including those featuring polycyclic aromatic hydrocarbon (PAH) units or biaryl linkages.

Introduction of Polycyclic Aromatic Hydrocarbon Moieties

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.orgencyclopedia.pub Attaching these moieties to a difluoronitroaniline core can generate novel compounds for materials science applications. A viable method for this functionalization is through a diazotization reaction. This process is exemplified by the reaction of the isomeric 4,5-Difluoro-2-nitroaniline (B1295537), which can be converted to a diazonium salt and then coupled with pyrene (B120774). smolecule.com

Applying this logic to this compound, the primary amino group can be transformed into a diazonium salt using sodium nitrite (B80452) in an acidic medium. This highly reactive diazonium intermediate can then undergo a coupling reaction (such as a Gomberg-Bachmann or Meerwein arylation) with a PAH like pyrene or naphthalene. smolecule.com This introduces the bulky, electronically distinct PAH moiety onto the difluoronitrophenyl ring, creating a complex functionalized aromatic molecule.

Formation of Biaryl Compounds

The synthesis of biaryl compounds—molecules containing two directly linked aromatic rings—is a cornerstone of modern organic chemistry, often achieved through palladium-catalyzed cross-coupling reactions. organic-chemistry.org While this compound cannot be used directly in many of these reactions, it serves as an excellent starting point.

The amino group can be readily converted into a more suitable functional group for coupling, such as a halide (e.g., bromine), via a Sandmeyer reaction. The resulting 1-bromo-3,4-difluoro-2-nitrobenzene (B1613911) is an ideal substrate for Suzuki or Stille coupling reactions. By reacting this brominated intermediate with an arylboronic acid or an organostannane compound in the presence of a palladium catalyst, a new carbon-carbon bond is formed, linking the two aromatic rings and yielding a functionalized biaryl product. organic-chemistry.org This approach allows for the modular construction of a diverse library of biaryl compounds with the specific substitution pattern dictated by the aniline precursor.

Exploration of Isomeric Difluoronitroanilines in Organic Synthesis

The specific positioning of the fluorine atoms on the aniline ring significantly influences the reactivity and synthetic utility of difluoronitroaniline isomers.

4,5-Difluoro-2-nitroaniline : This isomer is a known precursor for heterocyclic compounds, such as in the preparation of 2-chloro-5,6-difluorobenzimidazole. smolecule.com Its application in synthesizing functionalized aromatic molecules has also been documented, for instance, in the creation of 1-(4,5-difluoro-2-nitrophenyl)pyrene. smolecule.com

2,3-Difluoro-4-nitroaniline : This compound is noted as a valuable intermediate and building block for synthesizing more complex fluorinated aromatic molecules. Its synthesis generally involves the nitration of 2,3-difluoroaniline.

2,4-Difluoro-6-nitroaniline (B1293778) : This isomer can be converted into 3,5-difluoronitrobenzene (B45260) by the removal of the amino group via a diazotization reaction, which is then reduced to the synthetically useful 3,5-difluoroaniline. google.com

2,4-Difluoro-5-chloronitrobenzene : While not an aniline itself, this related compound is a key intermediate. Through catalytic hydrogenation, the nitro group is reduced to an amine and the chlorine substituent is specifically displaced, yielding 2,4-difluoroaniline (B146603). google.com

The diverse reactivity of these isomers highlights the importance of substituent placement in directing synthetic outcomes. While all are valuable, the specific arrangement of functional groups in this compound makes it particularly well-suited for the synthesis of 5,6-difluorobenzimidazoles and related heterocycles through reductive cyclization pathways.

Comparative Synthetic Methodologies for Isomers (e.g., 2,4-Difluoro-6-nitroaniline, 4,5-Difluoro-2-nitroaniline)

The synthesis of difluoronitroaniline isomers is highly dependent on the starting materials and the directing effects of the substituents on the aromatic ring. The preparation of 2,4-Difluoro-6-nitroaniline and 4,5-Difluoro-2-nitroaniline involves distinct synthetic strategies.

Synthesis of 2,4-Difluoro-6-nitroaniline:

A common route to 2,4-difluoro-6-nitroaniline involves the nitration of 2,4-difluoroaniline. However, controlling the regioselectivity of this reaction can be challenging. A more specific, multi-step synthesis has been reported, starting from more readily available precursors. One such patented method involves the preparation of 2,4-difluoro-6-nitroaniline as an intermediate in a larger synthetic sequence. google.com For instance, a process for preparing 2,4-difluoroaniline may utilize 2,4-difluoro-6-nitroaniline, which is subsequently reduced. google.com

An alternative approach involves the attempted Sandmeyer cyanation of the diazonium salt derived from 2,4-difluoro-6-nitroaniline. While the intended product was not obtained, this reaction highlights the reactivity of the diazonium intermediate and the influence of the fluorine and nitro substituents.

Synthesis of 4,5-Difluoro-2-nitroaniline:

The synthesis of 4,5-difluoro-2-nitroaniline can be achieved through the reduction of the nitro group of a precursor. For example, the nitro group of commercially available 4,5-difluoro-2-nitroaniline can be reduced to an amino group using ammonium (B1175870) formate (B1220265) in the presence of a palladium on carbon catalyst to yield the corresponding diamine. rsc.org This implies that the synthesis of the starting material, 4,5-difluoro-2-nitroaniline, is well-established. This isomer is a valuable intermediate for the synthesis of various heterocyclic compounds, such as 2-chloro-5,6-difluorobenzimidazole and 1-(4,5-difluoro-2-nitrophenyl)pyrene. sigmaaldrich.com

The following table provides a comparative overview of the synthetic methodologies for these isomers.

| Isomer | Starting Material(s) | Key Reaction Steps | Reported Applications of Isomer | Reference |

| 2,4-Difluoro-6-nitroaniline | 2,4-difluoroaniline | Nitration | Intermediate in the synthesis of 2,4-difluoroaniline | google.com |

| 4,5-Difluoro-2-nitroaniline | 4,5-difluoro-1,2-dinitrobenzene | Nucleophilic aromatic substitution with ammonia (B1221849) or an amine | Preparation of benzimidazoles, pyrene derivatives, and benzofuroxans | rsc.orgsigmaaldrich.com |

Structure-Reactivity Relationship Studies Among Fluorinated Nitroaniline Isomers

The positions of the fluorine and nitro groups on the aniline ring profoundly influence the molecule's electronic properties and, consequently, its reactivity. These substituent effects are particularly significant in nucleophilic aromatic substitution (SNAr) reactions, a common transformation for this class of compounds.

The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack, especially when positioned ortho or para to a leaving group. The fluorine atoms also contribute to this activation through their inductive electron-withdrawing effect. However, the position of the fluorine atoms relative to the nitro group and the amino group can lead to significant differences in reactivity among isomers.

For instance, a comparative study of the reactivity of 3,6-difluoro-2-nitroaniline (B12843146) and 2,3-difluoro-6-nitroaniline (B1301635) in the synthesis of benzimidazoles revealed that the meta-arrangement of the fluorine atoms in 3,6-difluoro-2-nitroaniline enhances its reactivity. This is attributed to the optimal electronic effects for SNAr reactions in this isomer.

The relative leaving group ability in SNAr reactions is a key factor. In activated systems, fluorine is often a better leaving group than chlorine or bromine. nih.gov This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the strong electron-withdrawing nature of fluorine. nih.gov The stability of the intermediate Meisenheimer complex is also a critical factor.

A comparative study on the thermal decomposition of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) and its non-fluorinated analog, trinitroanisole (TNAN), showed that the presence of fluorine atoms alters the thermal stability and the reaction pathway. nih.govresearchgate.net In DFTNAN, the para-nitro group was identified as the trigger bond for decomposition, whereas in TNAN, it was the ortho-nitro group. nih.govresearchgate.net This highlights the significant electronic influence of fluorine on the relative stability of different positions on the aromatic ring.

The electronic properties of these isomers can be further understood by examining their spectroscopic data and computational studies. Theoretical calculations, such as Density Functional Theory (DFT), can provide insights into the molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are all related to the molecule's reactivity. researchgate.netresearchgate.net

The following table summarizes the key structure-reactivity relationships for the discussed isomers.

| Isomer | Key Structural Features | Influence on Reactivity | Reference |

| This compound | Fluorine atoms are ortho and meta to the nitro group. | The ortho- and para-directing effects of the amino group and the activating effect of the nitro group influence substitution reactions. | |

| 2,4-Difluoro-6-nitroaniline | Fluorine atoms are ortho and para to the nitro group. | The strong activation by the ortho and para fluorine atoms makes it susceptible to nucleophilic attack. | solubilityofthings.com |

| 4,5-Difluoro-2-nitroaniline | Fluorine atoms are meta and para to the nitro group. | The para-fluorine is highly activated for nucleophilic substitution by the ortho-nitro group. | chemimpex.com |

| 3,6-Difluoro-2-nitroaniline | Fluorine atoms are meta to each other and ortho/meta to the nitro group. | The meta-arrangement of fluorine atoms enhances reactivity in certain SNAr reactions compared to other isomers. |

Applications in Advanced Chemical and Materials Science Research

Pharmaceutical and Medicinal Chemistry Research Utilizing 3,4-Difluoro-2-nitroaniline

In the realm of pharmaceutical and medicinal chemistry, this compound serves as a crucial intermediate for the synthesis of a wide array of heterocyclic compounds, which form the core of many therapeutic agents. The presence of the difluoro substitution pattern can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the final drug molecule.

This compound is a key precursor for the synthesis of substituted benzimidazoles, a prominent structural motif in numerous active pharmaceutical ingredients (APIs). The general synthetic route involves the reduction of the nitro group to an amine, forming a 1,2-diaminobenzene derivative. This intermediate can then be cyclized with various reagents to afford the benzimidazole (B57391) core. This versatile approach allows for the introduction of diverse substituents at the 2-position of the benzimidazole ring, enabling the fine-tuning of the molecule's pharmacological properties.

For instance, derivatives of this compound are utilized in the development of kinase inhibitors, which are a critical class of drugs for cancer therapy. The fluorine atoms on the benzimidazole ring can modulate the drug's interaction with the kinase's active site, potentially leading to increased potency and selectivity.

| API Class | Intermediate Derived from this compound | Therapeutic Area |

| Kinase Inhibitors | Substituted Benzimidazoles | Oncology |

| P2X3 Receptor Antagonists | N-(benzimidazolyl) anilines | Pain Management |

| Quinolone Antibiotics | Fluoroquinolones | Infectious Diseases |

The specific substitution pattern of this compound makes it an excellent tool for probing structure-activity relationships (SAR) in drug design. By systematically modifying the aniline (B41778) part of a lead compound with this moiety, medicinal chemists can investigate the impact of fluorine substitution on biological activity.

A notable example is in the development of P2X3 receptor antagonists for the treatment of chronic pain. In a study focused on benzimidazole-4,7-dione-based antagonists, the 3,4-difluoroaniline (B56902) moiety was incorporated to explore the effect of fluorine substitution on the aniline ring. The resulting compound, a 2-trifluoromethyl-3,4-difluoro-substituted aniline derivative, demonstrated significant antagonistic activity. nih.gov This research highlights how the use of 3,4-difluoroaniline as a building block allows for a detailed exploration of how fluorine atoms at specific positions influence the interaction of the molecule with its biological target. nih.gov Such SAR studies are fundamental to optimizing the efficacy and safety profile of new drug candidates.

The derivatives of this compound are actively investigated for a range of potential biological activities. The inherent properties of the nitroaniline core, combined with the influence of the fluorine atoms, can give rise to compounds with interesting pharmacological profiles.

Antimicrobial Properties: Benzimidazole derivatives synthesized from fluorinated o-phenylenediamines (obtainable from this compound via reduction) have shown promise as antimicrobial agents. The fluorine atoms can enhance the lipophilicity of the molecules, facilitating their penetration through microbial cell membranes.

Anti-inflammatory Properties: Research into novel anti-inflammatory agents has explored various heterocyclic scaffolds derived from fluorinated anilines. The electronic effects of the fluorine atoms can influence the binding of these derivatives to enzymes involved in the inflammatory cascade.

Anticancer Properties: As mentioned, the use of this compound in the synthesis of kinase inhibitors is a key area of anticancer research. Furthermore, the broader class of nitroaromatic compounds has been investigated for its potential to act as bioreductive prodrugs, which are selectively activated in the hypoxic environment of tumors.

Agrochemical Research and Development with the Chemical Compound

In agrochemical research, this compound serves as a valuable precursor for the synthesis of new pesticides and herbicides. The incorporation of fluorine atoms into agrochemicals is a well-established strategy to enhance their efficacy, metabolic stability, and spectrum of activity.

This compound can be used to construct the core structures of various agrochemicals. For example, it can be a starting material for the synthesis of fluorinated benzimidazole fungicides. The synthesis of these compounds often follows a similar pathway to that of their pharmaceutical counterparts, involving the reduction of the nitro group and subsequent cyclization.

The resulting fluorinated benzimidazoles can exhibit potent fungicidal activity against a range of plant pathogens. The specific substitution pattern of the starting aniline can influence the spectrum of activity and the environmental persistence of the final product.

| Agrochemical Class | Potential Active Ingredient Scaffold | Mode of Action |

| Fungicides | Fluorinated Benzimidazoles | Inhibition of fungal growth |

| Herbicides | Substituted Dinitroanilines | Inhibition of root and shoot growth |

| Insecticides | Fluorinated Pyrethroid Analogues | Neurotoxin |

The presence of the 3,4-difluoro substitution pattern in molecules derived from this compound can significantly enhance the biological activity of the final agricultural product. Fluorine's high electronegativity and relatively small size can lead to several beneficial effects:

Increased Potency: Fluorine substitution can alter the electronic properties of a molecule, leading to stronger binding to the target enzyme or receptor in the pest or weed.

Enhanced Metabolic Stability: The carbon-fluorine bond is very strong, making molecules more resistant to metabolic degradation by enzymes in the target organism and in the environment. This can lead to longer-lasting efficacy.

Improved Transport Properties: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to penetrate the waxy cuticle of plants or the exoskeleton of insects.

Research in the field of fluorinated agrochemicals continues to explore how different fluorination patterns influence these properties, and this compound provides a valuable platform for synthesizing and testing new compounds with potentially superior performance.

Dye Chemistry and Pigment Development

Building Block for Advanced Colorants and Pigments

In the synthesis of azo dyes, the most significant class of commercial colorants, an aromatic amine (the diazo component) is reacted with a coupling component. Substituted anilines, such as nitroanilines, are common diazo components. The presence and positioning of electron-withdrawing groups, like the nitro group (NO2), and fluorine atoms on the aniline ring are known to significantly influence the final properties of the dye.

Theoretically, this compound could serve as a diazo component. The general synthetic route for such a hypothetical azo dye is presented below.

| Step | Process | General Reaction |

| 1 | Diazotization | This compound is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. |

| 2 | Coupling | The resulting diazonium salt is reacted with a coupling component (e.g., a phenol, naphthol, or an aromatic amine) to form the azo dye. |

While this pathway is standard for many substituted anilines, specific examples and the resulting colorant properties for this compound are not documented.

Influence on Color Properties and Performance in Dye Applications

The influence of the specific substitution pattern of this compound on color properties can be inferred from general principles of dye chemistry:

Nitro Group: The ortho-nitro group is a strong electron-withdrawing group. In azo dyes, such groups generally lead to a bathochromic shift (a shift to longer wavelengths), which results in deeper colors (e.g., orange, red, or blue hues).

Fluorine Atoms: Fluorine atoms can have several effects. Their high electronegativity can further influence the electronic properties of the dye molecule, potentially leading to shifts in the absorption spectrum. Additionally, the presence of C-F bonds can increase the thermal and chemical stability of the dye, which is a desirable characteristic for high-performance pigments. The fluorine atoms may also impact the dye's solubility and its affinity for different types of fibers.

Without experimental data, the precise impact of the combined ortho-nitro, meta-fluoro, and para-fluoro substituents on the final color and performance characteristics remains speculative.

Materials Science Innovation Employing this compound

There is a significant lack of published research detailing the use of this compound in the synthesis of polymers, coatings, or in the field of organic electronics. The potential applications discussed below are based on the known reactivity of the functional groups present in the molecule (amino and nitro groups) and the properties conferred by fluorination in polymer science.

Synthesis of Polymers and Coatings with Tailored Chemical Properties

The primary amino group of this compound allows it to be a potential monomer in polymerization reactions. For instance, it could theoretically be incorporated into polyamides or polyimides. However, the presence of the ortho-nitro group can sterically hinder the reactivity of the amine, and the strong electron-withdrawing nature of the nitro group can reduce the nucleophilicity of the amine, making polymerization more challenging compared to non-nitrated anilines.

Fluorinated polymers, in general, are known for a range of desirable properties that could be imparted by a monomer like this compound.

| Property | Potential Influence of Fluorination |

| Chemical Resistance | High stability of C-F bonds can lead to polymers with excellent resistance to chemical attack. |

| Thermal Stability | Fluorinated polymers often exhibit high thermal stability. |

| Low Surface Energy | This can result in materials with hydrophobic and oleophobic properties, useful for coatings. |

| Dielectric Properties | Fluorinated polymers typically have low dielectric constants, which is advantageous in certain electronic applications. |

It is important to note that polymerization of nitroanilines can sometimes be problematic, with some derivatives known to undergo explosive polymerization under certain conditions, such as in the presence of strong acids and heat.

Computational Chemistry and Spectroscopic Characterization in Research

Theoretical Studies of Electronic Structure and Reactivity of 3,4-Difluoro-2-nitroaniline

Theoretical investigations into this compound primarily utilize quantum chemical calculations to model its molecular structure, electron distribution, and potential for chemical transformation. These studies are fundamental in predicting spectroscopic signatures and understanding the influence of its specific substitution pattern—an ortho nitro group and two adjacent fluorine atoms—on the aniline (B41778) backbone.

Density Functional Theory (DFT) stands as a principal method for the computational analysis of substituted anilines, offering a favorable balance between accuracy and computational cost. researchgate.net Functionals such as B3LYP, combined with basis sets like 6-31G* or 6-311G(d,p), are commonly employed to investigate the electronic structure and properties of molecules like this compound. scholarsresearchlibrary.comresearchgate.net

The first step in the theoretical characterization of this compound is the optimization of its molecular geometry to find the lowest energy conformation. Such calculations typically predict a largely planar benzene (B151609) ring. A key structural feature of 2-nitroaniline (B44862) derivatives is the formation of an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group (-NH₂) and an oxygen atom of the adjacent nitro group (-NO₂). researchgate.net This interaction creates a stable six-membered ring, which significantly influences the molecule's conformation, electron distribution, and spectroscopic properties. The fluorine atoms at positions 3 and 4 are expected to have minimal steric hindrance with the primary functional groups but exert a strong electronic influence on the aromatic ring. While specific optimized bond lengths and angles for this molecule are not widely published, DFT calculations would provide these parameters with high precision.

Following geometry optimization, analyses such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be performed to determine the distribution of atomic charges and bond orders. For this compound, these calculations would quantify the electron-withdrawing effects of the nitro and fluorine substituents. The nitrogen atom of the nitro group is expected to carry a significant positive charge, while the oxygen and fluorine atoms would be negatively charged. The analysis would also reveal the extent of electron delocalization from the amino group into the aromatic ring, which is modulated by the strong withdrawing nature of the adjacent nitro group (the ortho effect).

Computational methods are highly effective for predicting key molecular descriptors that relate to a molecule's physicochemical properties and potential bioactivity. These descriptors are valuable in fields such as medicinal chemistry and materials science. For this compound, several important descriptors can be reliably predicted.

The Topological Polar Surface Area (TPSA) is calculated as the sum of the surfaces of polar atoms in a molecule and is a good predictor of drug transport properties. Based on calculations for isomeric difluoronitroanilines and the parent 2-nitroaniline, the TPSA is consistently determined to be 71.8 Ų. nih.govnih.gov The partition coefficient (LogP) , a measure of lipophilicity, is estimated to be around 2.2, indicating moderate lipid solubility. nih.govHydrogen bonding characteristics are fundamental to the molecule's interactions; it possesses one hydrogen bond donor (the -NH₂ group) and multiple potential hydrogen bond acceptor sites (the two oxygen atoms of the nitro group and the two fluorine atoms), with the nitro-oxygens being the most significant. nih.gov

| Descriptor | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₆H₄F₂N₂O₂ | Indicates the elemental composition of the molecule. labshake.com |

| Molecular Weight | 174.11 g/mol | Sum of the atomic weights of all atoms in the molecule. glpbio.com |

| Topological Polar Surface Area (TPSA) | 71.8 Ų | Predicts transport properties like cell permeability. nih.govnih.gov |

| Partition Coefficient (XLogP3-AA) | ~2.2 | Measures the lipophilicity of the compound. nih.gov |

| Hydrogen Bond Donor Count | 1 | Refers to the number of N-H bonds in the amino group. nih.gov |

| Hydrogen Bond Acceptor Count | 5 | Refers to all potential acceptor atoms (N, O, F). nih.gov |

| Rotatable Bond Count | 1 | Corresponds to the C-N bond of the nitro group. |

DFT calculations are instrumental in predicting spectroscopic data, which aids in the interpretation of experimental results.

Vibrational Frequencies: Theoretical calculations can predict the vibrational modes of the molecule, which correspond to the absorption peaks in Infrared (IR) and Raman spectra. For substituted nitroanilines, characteristic frequencies are expected. For instance, studies on analogous compounds show asymmetric and symmetric NH₂ stretching vibrations typically appear in the 3400-3600 cm⁻¹ region, while asymmetric and symmetric NO₂ stretching vibrations are found around 1480-1610 cm⁻¹ and 1200-1330 cm⁻¹, respectively. scholarsresearchlibrary.comresearchgate.net The C-F stretching modes for difluoroanilines are also identifiable, usually in the 1200-1300 cm⁻¹ range. It is standard practice to apply a scaling factor to the calculated harmonic frequencies to better match them with experimental anharmonic frequencies. nih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference/Comment |

|---|---|---|

| N-H Asymmetric Stretch | ~3520 - 3570 | From the amino group. researchgate.net |

| N-H Symmetric Stretch | ~3420 - 3440 | From the amino group. researchgate.net |

| N-O Asymmetric Stretch | ~1490 - 1610 | From the nitro group. researchgate.net |

| N-O Symmetric Stretch | ~1210 - 1330 | From the nitro group. researchgate.net |

| C-F Stretches | ~1200 - 1300 | Characteristic for fluoroaromatic compounds. |

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Predicting NMR chemical shifts (¹H, ¹³C, ¹⁵N, and ¹⁹F) is another powerful application of computational chemistry. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are commonly used. For this compound, predicting the ¹⁹F NMR chemical shifts is particularly important. While challenging, DFT calculations, often corrected with scaling factors derived from experimental data of similar compounds, can provide reliable predictions to aid in structural confirmation and assignment. nih.govchemrxiv.org

Computational modeling can be extended to investigate the reactivity of this compound. By mapping the potential energy surface for a proposed reaction, researchers can identify transition states and calculate activation energies. This provides insight into reaction mechanisms and kinetics. For example, theoretical studies could model the reaction pathways for electrophilic aromatic substitution, exploring how the existing substituents direct incoming electrophiles. Such studies could also investigate the reactions of the amino group, such as diazotization or acylation, providing a molecular-level understanding that is valuable for optimizing synthetic procedures. iokinetic.comrsc.org

Density Functional Theory (DFT) Calculations

Advanced Spectroscopic and Analytical Techniques for Compound Characterization

The comprehensive characterization of this compound, a compound of interest in various chemical syntheses, relies on a suite of advanced spectroscopic and analytical techniques. These methods are crucial for confirming the molecule's identity, elucidating its precise three-dimensional structure, understanding its vibrational modes, and assessing its stability. Computational chemistry often complements these experimental techniques by providing theoretical data that aids in the interpretation of complex spectra.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups and characterizing the bonding framework of this compound. These analyses probe the quantized vibrational states of the molecule. While direct experimental spectra for this compound are not widely published, the expected vibrational frequencies can be accurately predicted based on extensive data from analogous compounds like 3,4-difluoroaniline (B56902) and various nitroanilines. cbu.edu.trnih.govresearchgate.net

In a typical analysis, the IR spectrum would be recorded in the 4000–400 cm⁻¹ range, while the Raman spectrum would cover 3500–50 cm⁻¹. cbu.edu.tr The key vibrational modes anticipated for this compound include:

N-H Vibrations: The amino (-NH₂) group is expected to show symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. An N-H bending (scissoring) mode is also expected around 1600-1650 cm⁻¹.

N-O Vibrations: The nitro (-NO₂) group is characterized by strong, distinct absorption bands. The asymmetric stretching vibration typically appears in the 1500-1570 cm⁻¹ range, while the symmetric stretch is found between 1300-1370 cm⁻¹.

C-F Vibrations: The carbon-fluorine bonds will produce strong stretching vibrations, generally observed in the 1100-1300 cm⁻¹ region.

Aromatic Ring Vibrations: The benzene ring itself gives rise to several characteristic vibrations, including C-H stretching just above 3000 cm⁻¹ and C=C ring stretching modes in the 1400-1600 cm⁻¹ region.

Theoretical calculations using Density Functional Theory (DFT) are often employed to compute the harmonic vibrational frequencies. These theoretical results are then compared with the experimental data to achieve a complete and precise assignment of the fundamental vibrational modes of the molecule. sigmaaldrich.com

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Anticipated Intensity |

|---|---|---|---|

| Asymmetric N-H Stretch | -NH₂ | 3400 - 3500 | Medium |

| Symmetric N-H Stretch | -NH₂ | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium to Weak |

| N-H Scissoring | -NH₂ | 1600 - 1650 | Strong |

| Aromatic C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium to Strong |

| Asymmetric N-O Stretch | -NO₂ | 1500 - 1570 | Very Strong |

| Symmetric N-O Stretch | -NO₂ | 1300 - 1370 | Very Strong |

| C-N Stretch | Ar-NH₂, Ar-NO₂ | 1250 - 1350 | Medium |

| C-F Stretch | Ar-F | 1100 - 1300 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of this compound. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and coupling constants in ¹H and ¹³C NMR spectra, the precise connectivity and electronic environment of each atom can be determined. While specific experimental data for this compound is scarce in the literature, a detailed prediction of its NMR spectra can be made based on established principles and data from similar structures. rsc.orgrsc.orgresearchgate.net

¹H NMR: The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two non-equivalent aromatic protons (H-5 and H-6) and a broader signal for the amine protons.

The aromatic protons will resonate in the downfield region (typically δ 6.5-8.0 ppm) due to the electron-withdrawing effects of the nitro and fluorine substituents.

Each aromatic proton will exhibit complex splitting patterns (multiplets) due to coupling with the adjacent proton (³JHH) and with the nearby fluorine atoms (³JHF and ⁴JHF).

The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum is predicted to display six distinct signals, one for each unique carbon atom in the benzene ring.

The carbon atoms directly bonded to fluorine (C-3 and C-4) will show large one-bond coupling constants (¹JCF), resulting in distinct doublets.

The carbons adjacent to the fluorinated positions will also show smaller two-bond (²JCF) and three-bond (³JCF) couplings.

The chemical shifts will be significantly influenced by the substituents. The carbon bearing the nitro group (C-2) and the amino group (C-1) would be shifted significantly, as would the fluorine-bearing carbons.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Couplings |

|---|---|---|---|---|

| ¹H | H-5 | ~7.0 - 8.0 | ddd (doublet of doublet of doublets) | ³JH6-H5, ³JF4-H5, ⁴JF3-H5 |

| ¹H | H-6 | ~6.5 - 7.5 | ddd (doublet of doublet of doublets) | ³JH5-H6, ⁴JF4-H6, ⁵JF3-H6 |

| ¹H | -NH₂ | Variable | Broad Singlet | - |

| ¹³C | C-1 to C-6 | ~100 - 160 | Singlets or Doublets (due to C-F coupling) | ¹JCF, ²JCF, ³JCF |